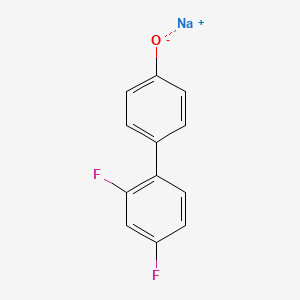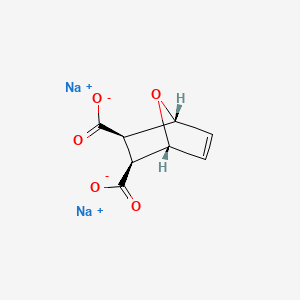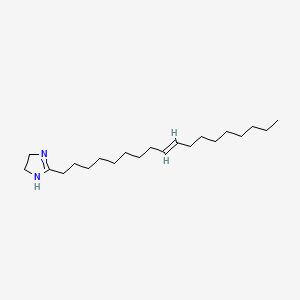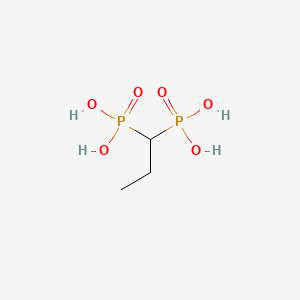
Phosphonic acid, propylidenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is notable for its structural analogy to phosphate moieties, which grants it unique properties such as high affinity for metal ions and mineral surfaces . These properties make it valuable in various applications, including medicine, agriculture, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, propylidenebis-, can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with formaldehyde and a suitable amine, followed by hydrolysis to yield the desired bisphosphonic acid . Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions (e.g., concentrated hydrochloric acid) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: On an industrial scale, the production of phosphonic acid, propylidenebis-, often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, propylidenebis-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Phosphonic acid, propylidenebis-, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, propylidenebis-, involves its interaction with metal ions and enzymes. In biological systems, it acts as an inhibitor of key enzymes by mimicking phosphate groups, thereby interfering with enzyme activity . This inhibition can lead to reduced growth of certain pathogens or altered metabolic processes in cells .
Comparaison Avec Des Composés Similaires
Phosphoric Acid: Contains a phosphate group and is widely used in fertilizers and detergents.
Phosphinic Acid: Features a phosphinic group and is used in the synthesis of organophosphorus compounds.
Phosphonous Acid: Contains a phosphonous group and is employed in various chemical reactions.
Uniqueness: Phosphonic acid, propylidenebis-, is unique due to its bisphosphonic structure, which provides enhanced binding affinity for metal ions and increased stability in various chemical environments. This makes it particularly effective in applications requiring strong metal coordination and resistance to hydrolysis .
Propriétés
Numéro CAS |
4764-19-6 |
|---|---|
Formule moléculaire |
C3H10O6P2 |
Poids moléculaire |
204.06 g/mol |
Nom IUPAC |
1-phosphonopropylphosphonic acid |
InChI |
InChI=1S/C3H10O6P2/c1-2-3(10(4,5)6)11(7,8)9/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) |
Clé InChI |
IVFGIXMLURJXBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


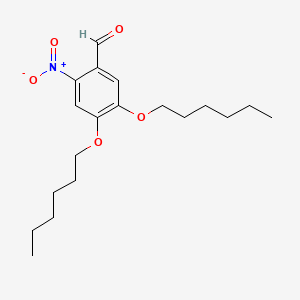

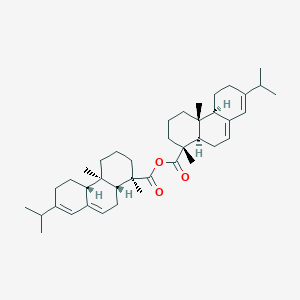
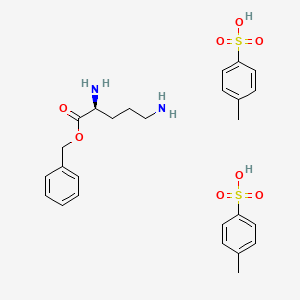
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
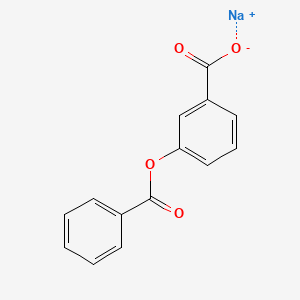

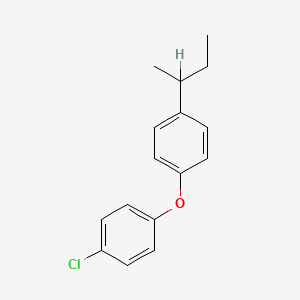
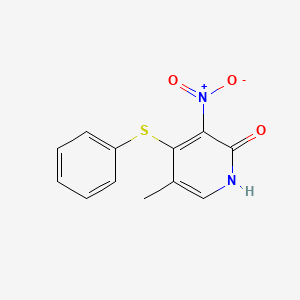
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
